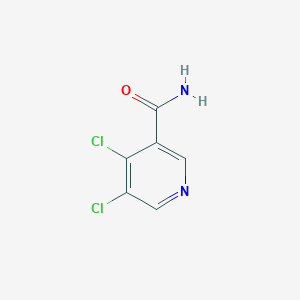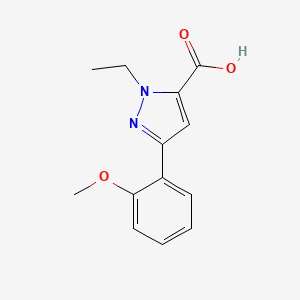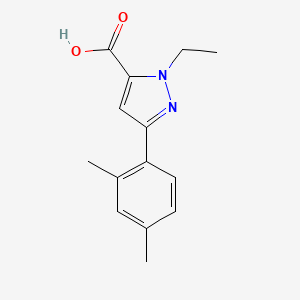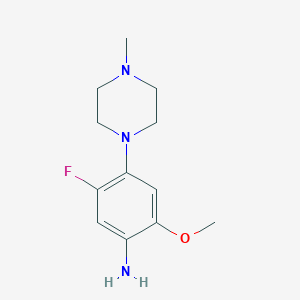
Bis(1-methylfluoren-9-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-methylfluoren-9-yl)dimethylsilane (BMFDS) is a novel silicone-based organic compound that has recently been studied for its potential applications in the fields of science and technology. It is a highly reactive compound with a unique structure that is composed of a methyl fluorene and two dimethylsilane groups. BMFDS has been found to be a promising material for a variety of applications, including organic synthesis, drug delivery, and catalysis.
Mechanism of Action
The mechanism of action of Bis(1-methylfluoren-9-yl)dimethylsilane is not yet fully understood. However, it is believed that the methyl fluorene group is responsible for the reactivity of Bis(1-methylfluoren-9-yl)dimethylsilane. The methyl fluorene group is believed to be responsible for the reactivity of Bis(1-methylfluoren-9-yl)dimethylsilane due to its ability to form strong bonds with other molecules, allowing it to act as a catalyst for organic synthesis and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(1-methylfluoren-9-yl)dimethylsilane are not yet fully understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, it has been found to be biocompatible and non-mutagenic, making it a potential candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
The advantages of using Bis(1-methylfluoren-9-yl)dimethylsilane in laboratory experiments include its high reactivity, low cost, and wide availability. It is also a non-toxic and non-irritating compound, making it safe to use in laboratory experiments. However, Bis(1-methylfluoren-9-yl)dimethylsilane is a highly reactive compound and can be difficult to handle in the laboratory. In addition, it is a relatively new compound and its mechanism of action is not yet fully understood, making it difficult to predict the outcome of experiments.
Future Directions
The potential future directions for Bis(1-methylfluoren-9-yl)dimethylsilane include further research into its mechanism of action, the development of new applications, and the optimization of existing applications. Further research into the mechanism of action of Bis(1-methylfluoren-9-yl)dimethylsilane could lead to a better understanding of its reactivity and potential applications. The development of new applications could lead to the use of Bis(1-methylfluoren-9-yl)dimethylsilane in a variety of fields, such as drug delivery, catalysis, and organic synthesis. The optimization of existing applications could lead to improved efficiency and effectiveness of Bis(1-methylfluoren-9-yl)dimethylsilane in the laboratory. Additionally, further research into the safety and toxicity of Bis(1-methylfluoren-9-yl)dimethylsilane could lead to its use in biomedical applications.
Synthesis Methods
Bis(1-methylfluoren-9-yl)dimethylsilane can be synthesized by a variety of methods, including direct fluorination, hydrofluorination, and organometallic reactions. In the direct fluorination method, a fluorine-containing compound such as trifluoromethylbenzene is reacted with a silicon-containing compound such as dimethylsilane. The resulting product is then purified and isolated. In the hydrofluorination method, a hydrofluoride is reacted with a silicon-containing compound such as dimethylsilane. The resulting product is then purified and isolated. In the organometallic method, a metal-containing compound such as a Grignard reagent is reacted with a silicon-containing compound such as dimethylsilane. The resulting product is then purified and isolated.
Scientific Research Applications
Bis(1-methylfluoren-9-yl)dimethylsilane has been studied for its potential applications in a variety of scientific research fields. It has been found to be a promising material for organic synthesis, drug delivery, and catalysis. In organic synthesis, Bis(1-methylfluoren-9-yl)dimethylsilane has been used as a reagent for the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In drug delivery, Bis(1-methylfluoren-9-yl)dimethylsilane has been used as a carrier for the delivery of drugs to specific sites in the body. In catalysis, Bis(1-methylfluoren-9-yl)dimethylsilane has been used as a catalyst for the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals.
properties
IUPAC Name |
dimethyl-bis(1-methyl-9H-fluoren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-23-21-13-5-7-15-25(21)29(27(19)23)31(3,4)30-26-16-8-6-14-22(26)24-18-10-12-20(2)28(24)30/h5-18,29-30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSAFFOTXEYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=CC=C1)[Si](C)(C)C4C5=CC=CC=C5C6=CC=CC(=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-methylfluoren-9-yl)dimethylsilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

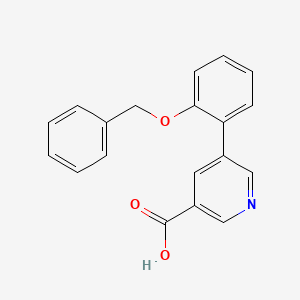


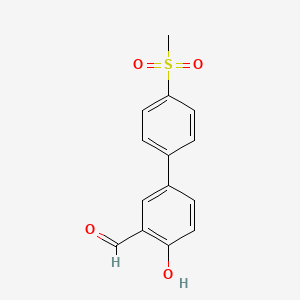




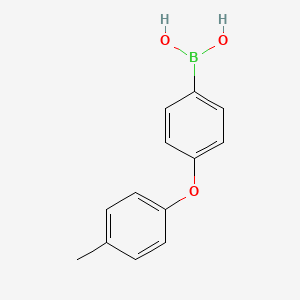
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)
